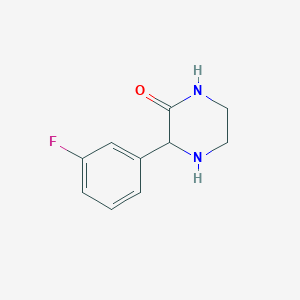

3-(3-Fluorophenyl)piperazin-2-one

Vue d'ensemble

Description

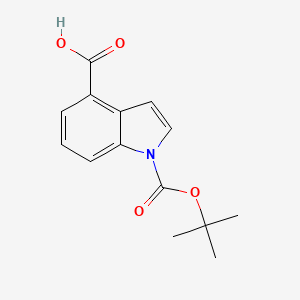

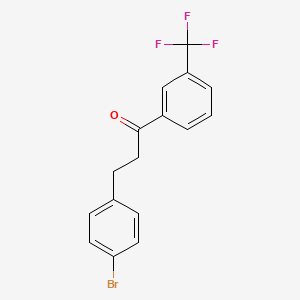

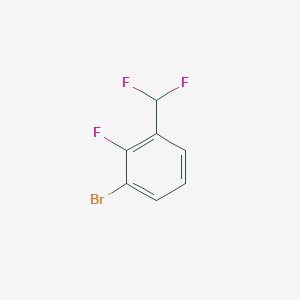

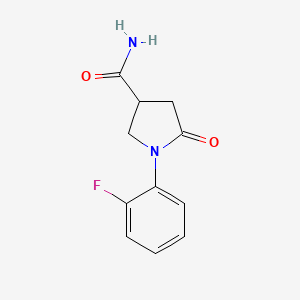

“3-(3-Fluorophenyl)piperazin-2-one” is a chemical compound with the empirical formula C10H11FN2O and a molecular weight of 194.21 . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-(3-Fluorophenyl)piperazin-2-one”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The SMILES string for “3-(3-Fluorophenyl)piperazin-2-one” is O=C(NCCN1)C1C2=CC=CC(F)=C2 . The InChI is 1S/C10H11FN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14) .Physical And Chemical Properties Analysis

“3-(3-Fluorophenyl)piperazin-2-one” is a solid substance . It has an empirical formula of C10H11FN2O and a molecular weight of 194.21 .Applications De Recherche Scientifique

[18F]p-MPPF: A Radiolabeled Antagonist for the Study of 5-HT1A Receptors

This research introduces [18F]p-MPPF, a 5-HT1A antagonist used in PET imaging to study serotonergic neurotransmission. The paper covers the compound's chemistry, radiochemistry, and application in animal and human PET studies, highlighting its potential for exploring psychiatric disorders related to serotonin dysfunction Plenevaux et al., 2000.

Piperazine-azole-fluoroquinolone Hybrids

This study explores the synthesis and biological evaluation of piperazine-azole-fluoroquinolone hybrids, revealing their potent antimicrobial activity and excellent DNA gyrase inhibition. These findings suggest their potential as therapeutic agents against bacterial infections Mermer et al., 2019.

Antidepressant and Antianxiety Activities

A novel series of derivatives incorporating 3-(3-Fluorophenyl)piperazin-2-one showed significant antidepressant and antianxiety activities in animal models. This research underscores the compound's potential in developing new treatments for mood disorders Kumar et al., 2017.

Fluorescent Logic Gates

A study on solvent-polarity reconfigurable fluorescent logic gates incorporating a piperazine receptor and a fluorophore reveals their application in probing cellular microenvironments. This innovative approach provides a new tool for biochemical and biomedical research Gauci & Magri, 2022.

Mécanisme D'action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are found in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The specific targets and mode of action of “3-(3-Fluorophenyl)piperazin-2-one” would depend on its specific structure and any functional groups present.

Propriétés

IUPAC Name |

3-(3-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUBPDWZQUSIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)piperazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521047.png)

![Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521048.png)